molecular formula C22H35NO2 B1240196 Himbacine CAS No. 6879-74-9

Himbacine

Cat. No. B1240196
CAS RN: 6879-74-9
M. Wt: 345.5 g/mol
InChI Key: FMPNFDSPHNUFOS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of himbacine has been achieved through various innovative methods. Chackalamannil et al. (1999) reported a highly efficient synthetic strategy, utilizing an intramolecular Diels-Alder reaction followed by a [3 + 2] cycloaddition to produce the isoxazolidine derivative, which is then further processed to yield this compound (Chackalamannil et al., 1999). Similarly, Wong and Sherburn (2003) presented a formal total synthesis involving key C-C bond-forming steps like Stille coupling reactions and a 6-exo-trig acyl radical cyclization (Wong & Sherburn, 2003).

Molecular Structure Analysis

This compound's molecular structure is characterized by a tricyclic core with multiple stereocenters, which poses a challenge for synthesis. The efficient construction of its complex framework has been demonstrated through various synthetic strategies, highlighting the molecule's intricate architecture and the synthetic ingenuity required to assemble such structures.

Chemical Reactions and Properties

Key chemical reactions involved in this compound synthesis include the intramolecular Diels-Alder reaction, which serves as a cornerstone for constructing its cyclic core. Advanced techniques, such as Stille coupling and radical cyclization, have been employed to establish the necessary carbon-carbon bonds, showcasing the molecule's demanding synthetic requirements and the versatility of organic synthesis methods in achieving complex molecular architectures.

Physical Properties Analysis

The synthesis and studies on this compound analogs emphasize the critical role of its physical properties, such as solubility and crystallinity, which influence its biological activity and synthesis efficiency. These properties are crucial for the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and stability, are defined by its unique structural features. The molecule's ability to act as a muscarinic receptor antagonist is intrinsically linked to its chemical structure, illustrating the direct relationship between a molecule's architecture and its biological function.

Scientific Research Applications

Alzheimer's Disease Research

Himbacine, a complex piperidine alkaloid isolated from the bark of Australian magnolias, has emerged as a promising candidate in Alzheimer's disease research. Its potent muscarinic receptor antagonist properties make it an attractive focus for therapeutic strategies aimed at treating Alzheimer’s. The synthetic strategy for this compound has been developed, enhancing its accessibility for research and potential therapeutic uses (Chackalamannil et al., 1999).

Cardiovascular Research

This compound has also shown significant potential in cardiovascular research. Studies have demonstrated its effectiveness as an antihypertensive agent in animal models, indicating its direct depressant action on the myocardium and blood vessels. This highlights its potential for the treatment of hypertension and related cardiovascular conditions (Gilani, 1991).

Antithrombotic Therapy

Significantly, this compound-based compounds have been discovered as potent thrombin receptor (PAR-1) antagonists. These compounds, particularly SCH 530348, have undergone clinical trials for acute coronary syndrome and secondary prevention of cardiovascular events, demonstrating their potential as oral antiplatelet agents (Chackalamannil et al., 2008).

Cholinergic Pharmacotherapy

In cholinergic pharmacotherapy, this compound serves as a lead compound for the development of novel muscarinic ligands. Its selectivity for M2 or M4 receptors presents a unique avenue for creating analogs aimed at treating cholinergic disorders (Kozikowski et al., 1992).

Muscarinic Receptor Research

This compound's role extends to fundamental research on muscarinic receptors. Studies have explored its cardio-selective properties, revealing insights into the heterogeneity of muscarinic receptors and the compound’s relative potency as a selective antagonist for cardiac receptors. This research contributes to a deeper understanding of muscarinic receptor subtypes and their pharmacological targeting (Anwar-ul et al., 2004).

Neuropharmacological Research

Moreover, this compound is involved in neuropharmacological research, contributing to the understanding of neurotransmission and receptor dynamics. Its binding and functional selectivity at muscarinic receptors, both in neuronal tissue and in transfected cells, offer valuable data for developing therapeutic agents targeting these receptors (Miller et al., 1992).

Mechanism of Action

Target of Action

Himbacine is an alkaloid that primarily targets the muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate heart rate and smooth muscle contraction .

Mode of Action

This compound acts as a muscarinic receptor antagonist , specifically for the muscarinic acetylcholine receptor M2 . As an antagonist, it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. This prevents the receptor from triggering a response, thereby inhibiting the normal function of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors, including the muscarinic acetylcholine receptor M2 . By blocking the activation of the M2 receptor, this compound can alter the signaling within this pathway, potentially affecting various physiological processes such as heart rate and smooth muscle contraction .

Pharmacokinetics

These properties would significantly impact the bioavailability of this compound, determining how much of the compound reaches its target site in the body after administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in signal transduction within cells due to the blockade of the muscarinic acetylcholine receptor M2 . This can lead to alterations in various physiological processes regulated by this receptor, such as heart rate and smooth muscle contraction .

Action Environment

Environmental factors can potentially influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could affect the stability of the compound, while the presence of other substances in the body could influence its absorption and distribution . .

Future Directions

Himbacine shows promise as a starting point in Alzheimer’s disease research . Vorapaxar, a synthetic analog of this compound, is a novel, first-in-class, protease-activated receptor-1 antagonist . Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .

properties

IUPAC Name

(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15-,16+,17+,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNFDSPHNUFOS-LPJDIUFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027483
Record name Himbacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6879-74-9
Record name (+)-Himbacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Himbacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Himbacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIMBACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17C7V122D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Himbacine
Reactant of Route 2
Himbacine
Reactant of Route 3
Himbacine
Reactant of Route 4
Reactant of Route 4
Himbacine
Reactant of Route 5
Himbacine
Reactant of Route 6
Himbacine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.